Cas no 929471-36-3 (N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide)

N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide is a synthetic benzofuran derivative with potential applications in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzofuran core substituted with a dimethoxybenzoyl group and a methylbenzamide moiety, which may confer selective binding properties for biological targets. The compound's design allows for exploration in receptor modulation or enzyme inhibition studies, particularly in central nervous system research. Its well-defined synthetic pathway ensures reproducibility, while the presence of methoxy and methyl substituents offers opportunities for structure-activity relationship investigations. The compound is typically supplied in high purity for research use, with characterization data available to support analytical verification.
N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide structure
929471-36-3 structure
Product Name:N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide
CAS No:929471-36-3
MF:C26H23NO5
MW:429.464527368546
CID:5942928
PubChem ID:26773525
Update Time:2025-06-10

N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide
    • N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
    • AKOS001957356
    • 929471-36-3
    • F2209-0259
    • N-(2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl)-4-methylbenzamide
    • Inchi: 1S/C26H23NO5/c1-15-5-7-17(8-6-15)26(29)27-18-9-11-23-20(13-18)16(2)25(32-23)24(28)21-14-19(30-3)10-12-22(21)31-4/h5-14H,1-4H3,(H,27,29)
    • InChI Key: AQAZKVOCNGJTMY-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2C(=CC=1)OC(C(=O)C1=CC(OC)=CC=C1OC)=C2C)(=O)C1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 429.15762283g/mol
  • Monoisotopic Mass: 429.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 77.8Ų

N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide Pricemore >>

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Additional information on N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide

Introduction to N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide (CAS No. 929471-36-3)

N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide (CAS No. 929471-36-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

The chemical structure of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide is notable for its intricate arrangement of functional groups. The compound consists of a benzofuran core substituted with a 2,5-dimethoxybenzoyl group and a 4-methylbenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The benzofuran ring system is known for its stability and ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets.

The synthesis of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide involves several steps and requires precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 2,5-dimethoxybenzoic acid with 3-methyl-1-benzofuran-5-carboxylic acid chloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This reaction typically proceeds via an amide bond formation between the carboxylic acid and amine functionalities. Subsequent purification steps, such as column chromatography or recrystallization, are employed to obtain the final product in high purity.

In terms of biological activities, N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide has been extensively studied for its potential therapeutic applications. Recent research has shown that this compound exhibits significant anti-inflammatory and neuroprotective effects. For instance, studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in activated microglial cells. These findings suggest that the compound may be useful in treating neuroinflammatory disorders such as Alzheimer's disease and multiple sclerosis.

Additionally, N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide has shown promise in cancer research. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colorectal cancer. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and Bcl-2, which are crucial for regulating cell survival and death. These findings have led to increased interest in further investigating the compound's potential as an anticancer agent.

Beyond its therapeutic applications, N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide has also been explored for its use in diagnostic imaging. Research has shown that the compound can be labeled with radioisotopes such as technetium or fluorine to create radiotracers for positron emission tomography (PET) imaging. These radiotracers have the potential to provide valuable insights into disease progression and treatment response in clinical settings.

The safety profile of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-methylbenzamide is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-y-l4-methylbenzamide (CAS No. 929471-36-3) is a multifaceted compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for addressing unmet medical needs in various disease areas.

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